molecular formula C10H18Cl2N2 B1484791 1-(2,4-Dimethylphenyl)ethane-1,2-diamine dihydrochloride CAS No. 2097929-51-4

1-(2,4-Dimethylphenyl)ethane-1,2-diamine dihydrochloride

Cat. No. B1484791
CAS RN: 2097929-51-4
M. Wt: 237.17 g/mol
InChI Key: FQVCQHIDIPWNNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethylphenyl)ethane-1,2-diamine dihydrochloride, also known as 2,4-DMPED, is an organic compound that belongs to the class of amines and is widely used in the synthesis of various compounds. It is a colorless, water-soluble compound with a molecular formula of C9H17Cl2N and a molecular weight of 218.17 g/mol. 2,4-DMPED is a versatile reagent and is used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

1-(2,4-Dimethylphenyl)ethane-1,2-diamine dihydrochloride has been used in various scientific research applications, including the synthesis of heterocyclic compounds, the preparation of pharmaceuticals, and the synthesis of dyes. It has also been used in the synthesis of polymers and other organic compounds. In addition, 1-(2,4-Dimethylphenyl)ethane-1,2-diamine dihydrochloride has been used in the synthesis of N-alkylated amines, which are important intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

1-(2,4-Dimethylphenyl)ethane-1,2-diamine dihydrochloride acts as a catalyst in the synthesis of various organic compounds. It catalyzes the reaction between two molecules, which form a hydrazone intermediate. The intermediate then undergoes hydrolysis to form the desired product. The reaction is accelerated by the presence of hydrochloric acid, which helps to break down the hydrazone intermediate.
Biochemical and Physiological Effects
1-(2,4-Dimethylphenyl)ethane-1,2-diamine dihydrochloride has been found to have no significant biochemical or physiological effects. It is not known to have any toxic effects on humans or animals.

Advantages and Limitations for Lab Experiments

1-(2,4-Dimethylphenyl)ethane-1,2-diamine dihydrochloride has several advantages for laboratory experiments, including high solubility in water and low toxicity. It is also a relatively inexpensive reagent, making it an economical choice for laboratory experiments. However, it is important to note that 1-(2,4-Dimethylphenyl)ethane-1,2-diamine dihydrochloride is a highly reactive compound, and therefore should be handled with care.

Future Directions

The use of 1-(2,4-Dimethylphenyl)ethane-1,2-diamine dihydrochloride in the synthesis of various organic compounds is an area of active research. In the future, it is likely that new applications for 1-(2,4-Dimethylphenyl)ethane-1,2-diamine dihydrochloride will be discovered, such as in the synthesis of polymers and other materials. In addition, further research is needed to understand the mechanism of action of 1-(2,4-Dimethylphenyl)ethane-1,2-diamine dihydrochloride and its potential effects on humans and animals. Finally, further research is needed to improve the efficiency of 1-(2,4-Dimethylphenyl)ethane-1,2-diamine dihydrochloride-catalyzed reactions and to develop new methods for its synthesis.

properties

IUPAC Name

1-(2,4-dimethylphenyl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-7-3-4-9(8(2)5-7)10(12)6-11;;/h3-5,10H,6,11-12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVCQHIDIPWNNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(CN)N)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethylphenyl)ethane-1,2-diamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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